molecular formula C17H14FN3O2S B2813879 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-67-2

4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2813879
CAS No.: 1021060-67-2
M. Wt: 343.38
InChI Key: QSYCUAXJQSMRIK-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrimidinedione derivative, which is a class of compounds known for their wide range of biological activities . The molecule contains a fluorophenyl group, a thiophenylmethyl group, and a tetrahydropyrrolopyrimidinedione core.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring. Attached to this core are a fluorophenyl group and a thiophenylmethyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrrolopyrimidinedione core, the fluorophenyl group, and the thiophenylmethyl group would all contribute to its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .

Scientific Research Applications

Inhibitory Activity

One application of similar compounds to 4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves their use as inhibitors. Specifically, they have been employed as inhibitors of human neutrophil elastase for treating diseases or conditions involving HNE activity. They may have applications in topical pulmonary treatment via inhalation. Their potency was determined in assays involving a fluorescent peptide substrate (Expert Opinion on Therapeutic Patents, 2009).

Polymer Synthesis and Properties

These compounds have been utilized in the synthesis and characterization of polymers. For instance, polymers with 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain exhibited distinct properties. The resulting polymers were deeply colored, soluble in common organic solvents, and displayed certain molecular weights (Macromolecules, 2012).

Electron Transport Layer in Solar Cells

Novel alcohol-soluble n-type conjugated polyelectrolytes, which include derivatives of diketopyrrolopyrrole (DPP) backbone, have been synthesized for use as an electron transport layer in inverted polymer solar cells. Their electron-deficient nature and planar structure endow them with high conductivity and electron mobility, significantly enhancing the power conversion efficiency of the devices (Macromolecules, 2015).

Electrochromic Properties

Derivatives of this compound have been studied for their electrochromic properties. For example, 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole was synthesized and polymerized, showing potential for use in electrochromic devices (ECDs). The ECDs demonstrated switchable optical properties and rapid response times (Materials Chemistry and Physics, 2007).

Anticancer and Antimicrobial Applications

Some derivatives have been synthesized for potential biological applications. For instance, substituted thienopyrimidines were synthesized and evaluated for their antibacterial properties. These compounds could have significant implications in the field of medicine, particularly in the development of new antibacterial agents (Asian Journal of Research in Chemistry, 2013).

Future Directions

The study of pyrrolopyrimidinedione derivatives and related compounds is a promising area of research, given their potential biological activity. Future research could involve the synthesis and testing of this compound for various biological activities .

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-12-6-2-1-5-11(12)15-14-13(19-17(23)20-15)9-21(16(14)22)8-10-4-3-7-24-10/h1-7,15H,8-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYCUAXJQSMRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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